

AKN-028 efficacy across different AML cell lines

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Compound Focus: Akn-028

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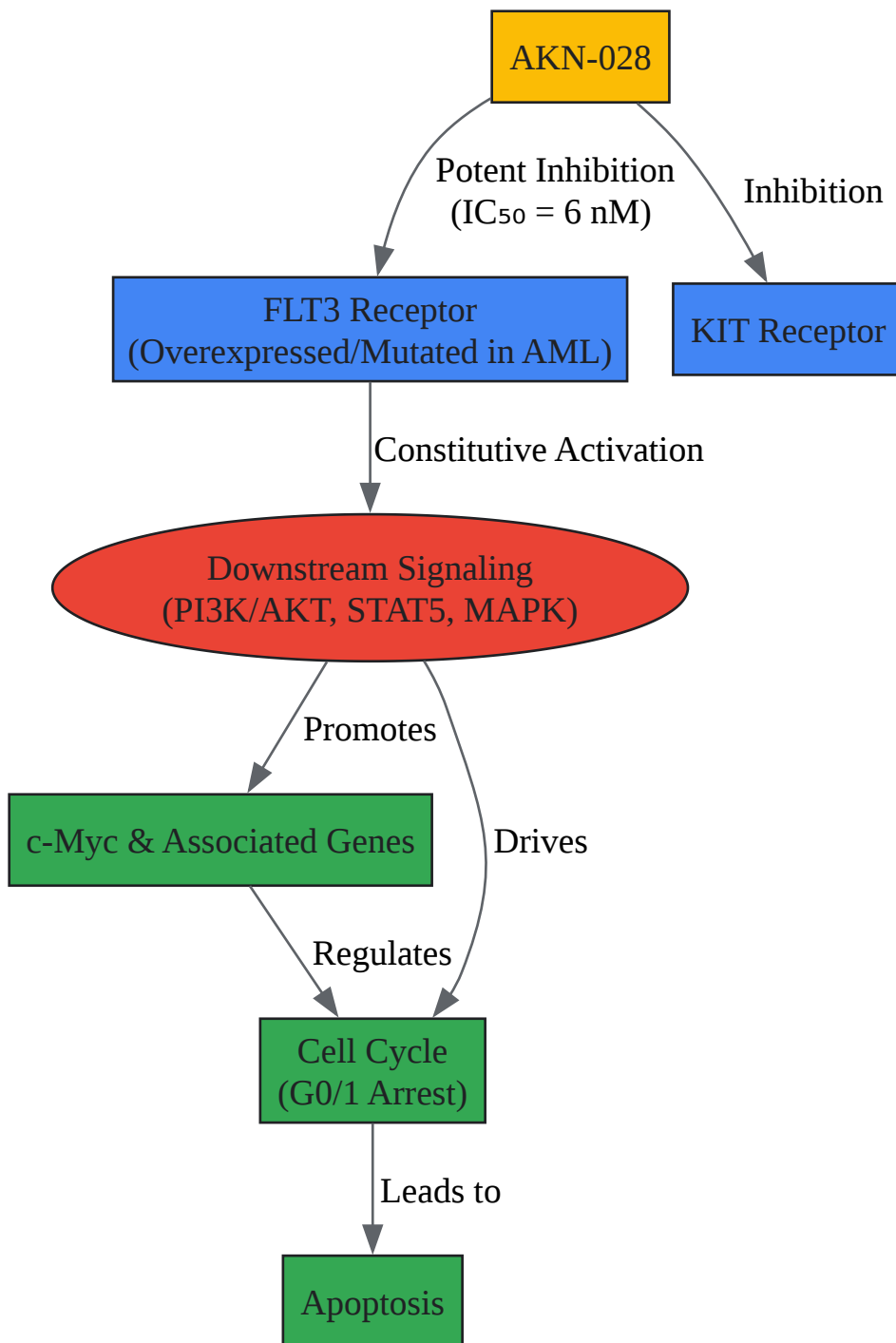
The table below summarizes the cytotoxic activity (measured by IC50) of **AKN-028** in a panel of human cancer cell lines, highlighting its effect on different AML cell lines [1] [2].

Cell Line	Cancer Type	Relevant Genetic Features	Response to AKN-028
MV4-11	AML	FLT3-ITD mutation [1] [2]	Cytotoxic activity reported [1] [2]. Induced G0/1 cell cycle arrest and apoptosis via caspase-3 activation [1] [3].
MOLM-13	AML	FLT3-ITD mutation [1] [2]	Cytotoxic activity reported [1].
Kasumi-1	AML	t(8;21), KIT mutation [1] [2]	Cytotoxic activity reported [1].
HL-60	AML	Capability to differentiate [1] [2]	Cytotoxic activity reported [1].

Cell Line	Cancer Type	Relevant Genetic Features	Response to AKN-028
KG1a	AML	High content of immature CD34+ cells [1] [2]	Cytotoxic activity reported [1].
M07	Acute Megakaryoblastic Leukemia	Overexpresses KIT [1] [2]	Inhibition of KIT autophosphorylation shown [1].
12 Other Non-AML Lines	Various (e.g., ALL, CLL)	N/A	No significant cytotoxic activity was observed in the initial screen of non-AML lines [1] [2].

Mechanism of Action and Key Signaling Pathways

AKN-028 is a novel tyrosine kinase inhibitor (TKI). Its primary mechanism and downstream effects are illustrated below.



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As the diagram shows:

- **Primary Target:** **AKN-028** is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3), with an enzyme IC₅₀ of 6 nM. It causes dose-dependent inhibition of FLT3 autophosphorylation in both wild-type and mutated (ITD and TKD) forms [1].

- **Broader Tyrosine Kinase Inhibition:** Beyond FLT3, **AKN-028** demonstrated inhibition of KIT autophosphorylation. Kinase activity profiling showed that it broadly inhibits tyrosine kinase activity in a dose-dependent manner in AML cells, but not serine/threonine kinase activity [3] [4] [5].
- **Transcriptional and Cell Cycle Impact:** Gene expression analysis revealed that treatment with **AKN-028** leads to the significant downregulation of genes associated with the proto-oncogene and cell cycle regulator c-Myc. This contributes to a dose-dependent G0/1 cell cycle arrest and the triggering of apoptosis [3] [4].

Key Experimental Protocols

The data in the table above was generated using standardized preclinical assays [1] [2]:

- **Cytotoxicity Assay:** The **fluorometric microculture cytotoxicity assay (FMCA)** was used. Cells were seeded into drug-prepared microplates and incubated for 72 hours. A living-cell density was then measured fluorescence, and results were presented as a survival index (%). The IC50 was determined from log concentration-effect curves using nonlinear regression analysis [1].
- **Phosphorylation Inhibition:** Inhibition of FLT3 and KIT autophosphorylation was assessed using **phospho-ELISA**. Cells expressing the target kinases were incubated with various concentrations of **AKN-028** for 5 minutes before lysis. Phosphorylation levels were then determined by a sandwich ELISA [1].
- **Apoptosis Detection:** Apoptosis in MV4-11 cells was confirmed by measuring the **activation of caspase-3** [1].
- **Gene Expression Analysis:** Significantly altered gene expression was identified through transcriptome analysis, and **gene set enrichment analysis (GSEA)** was used to find enriched pathways among the downregulated genes [3].

Interpretation and Context for Researchers

- **Activity Beyond FLT3 Mutations:** While a potent FLT3 inhibitor, **AKN-028** showed cytotoxic activity in AML cell lines regardless of their FLT3 mutation status (e.g., HL-60, KG1a) [1]. This suggests its mechanism may be effective in a broader AML population.
- **Correlation with Kinase Dependency:** One study concluded that AML cells with higher global tyrosine kinase activity were more sensitive to **AKN-028**, indicating it may preferentially target leukemia cells that are "addicted" to tyrosine kinase signaling pathways [3] [4].
- **Synergy with Chemotherapy:** Preclinical combination studies showed synergistic antileukemic activity when cytarabine or daunorubicin was added simultaneously with, or 24 hours before, **AKN-028** [1].

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To cite this document: Smolecule. [AKN-028 efficacy across different AML cell lines]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548021#akn-028-efficacy-across-different-aml-cell-lines>]

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